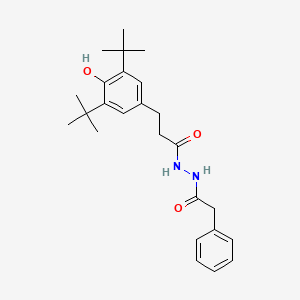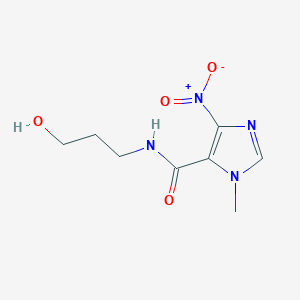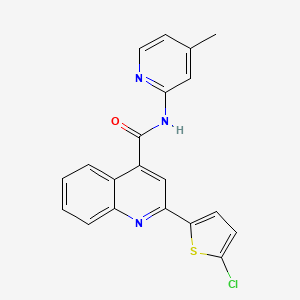
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide, also known as DPPH, is a synthetic antioxidant compound. It is widely used in scientific research for its potential therapeutic effects on various diseases.
Mécanisme D'action
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide exerts its antioxidant effects by scavenging free radicals and inhibiting lipid peroxidation. It also activates various antioxidant enzymes, including superoxide dismutase and catalase. The exact mechanism of action of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide on other diseases is still being investigated.
Biochemical and Physiological Effects:
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has been shown to reduce oxidative stress and inflammation in various animal models. It also improves glucose metabolism and insulin sensitivity in diabetic animals. In addition, 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has been shown to inhibit the growth and metastasis of cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide is its high stability, which allows for long-term storage and ease of use in experiments. However, its low solubility in water can limit its application in aqueous systems. In addition, the high cost of synthesis and purification can be a limitation for some researchers.
Orientations Futures
Future research on 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide could focus on its potential therapeutic effects on other diseases, such as cardiovascular disease and neurodegenerative diseases. The development of more efficient synthesis methods and derivatives of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide could also enhance its therapeutic potential. Furthermore, investigating the pharmacokinetics and pharmacodynamics of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide could provide insights into its optimal dosage and administration route.
Méthodes De Synthèse
The synthesis of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide involves the reaction of 3,5-di-tert-butyl-4-hydroxybenzaldehyde with phenylacetic acid hydrazide in the presence of acetic anhydride. The resulting compound is then purified through recrystallization. The purity and yield of 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide can be improved by optimizing the reaction conditions.
Applications De Recherche Scientifique
3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has been extensively studied for its potential therapeutic effects on various diseases, including cancer, Alzheimer's disease, and diabetes. Its antioxidant properties have been shown to protect cells from oxidative stress, which is implicated in the pathogenesis of these diseases. 3-(3,5-di-tert-butyl-4-hydroxyphenyl)-N'-(phenylacetyl)propanohydrazide has also been shown to possess anti-inflammatory, anti-cancer, and neuroprotective properties.
Propriétés
IUPAC Name |
3-(3,5-ditert-butyl-4-hydroxyphenyl)-N'-(2-phenylacetyl)propanehydrazide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H34N2O3/c1-24(2,3)19-14-18(15-20(23(19)30)25(4,5)6)12-13-21(28)26-27-22(29)16-17-10-8-7-9-11-17/h7-11,14-15,30H,12-13,16H2,1-6H3,(H,26,28)(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQAWZLJOSKLEIY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)CCC(=O)NNC(=O)CC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H34N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2,5-dioxo-1-phenyl-3-pyrrolidinyl N-[2-(3,4-dimethoxyphenyl)ethyl]-N'-phenylimidothiocarbamate](/img/structure/B5173956.png)
![N-[2-(tert-butylthio)ethyl]-3-(4-fluorophenyl)acrylamide](/img/structure/B5173962.png)

![5-{2-[2-(4-bromophenoxy)ethoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5173983.png)
![4-{2-[(1-methyl-2,5-dioxo-3-pyrrolidinyl)amino]ethyl}benzenesulfonamide](/img/structure/B5173991.png)

![4-[(2-methoxy-5-methylphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)tetrahydro-3-thiophenamine 1,1-dioxide](/img/structure/B5174007.png)
![1,3-dimethyl-5-(2-propoxyphenyl)-5,8-dihydropyrido[2,3-d]pyrimidine-2,4,7(1H,3H,6H)-trione](/img/structure/B5174024.png)
![2-(dimethylamino)ethyl tricyclo[4.3.1.1~3,8~]undecane-1-carboxylate hydrochloride](/img/structure/B5174040.png)

![3-[(4-iodophenyl)amino]-1-phenyl-2-propen-1-one](/img/structure/B5174057.png)
![N-benzyl-2-[2-(1-ethylpropylidene)hydrazino]-2-oxoacetamide](/img/structure/B5174063.png)
![1-chloro-3-[3-(4-methoxyphenoxy)propoxy]benzene](/img/structure/B5174065.png)